Physicochemical Properties of Napyradiomycin C1: An In-depth Technical Guide
Physicochemical Properties of Napyradiomycin C1: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Napyradiomycin C1 is a member of the napyradiomycin family of antibiotics, a group of meroterpenoids produced by actinomycetes. These compounds are noted for their complex chemical structures and significant biological activities, including antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the known physicochemical properties of Napyradiomycin C1. Due to the limited availability of specific experimental data for Napyradiomycin C1, this guide also incorporates data from closely related napyradiomycin analogs to provide a comparative context. Detailed experimental protocols for the determination of key physicochemical parameters are outlined, and a hypothetical signaling pathway for its cytotoxic activity is presented.
Core Physicochemical Properties
The physicochemical properties of a compound are critical for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for Napyradiomycin C1 is scarce in publicly available literature, its basic properties can be derived from databases and comparison with related compounds.
Table 1: Summary of Physicochemical Properties of Napyradiomycin C1
| Property | Value | Source/Method |
| Molecular Formula | C₂₅H₂₈Cl₂O₅ | PubChem |
| Molecular Weight | 483.4 g/mol | PubChem |
| Monoisotopic Mass | 482.13138 Da | PubChem |
| Appearance | Yellowish solid (predicted) | Inferred from related napyradiomycins |
| Melting Point | Not available | - |
| Solubility | Predicted to be soluble in dichloromethane, DMSO, ethanol, and methanol. | Inferred from Napyradiomycin A1[1] |
| XlogP (predicted) | 4.5 | PubChem |
Spectroscopic Data
Table 2: Comparative Spectroscopic Data of Napyradiomycin Analogs
| Spectroscopic Technique | Napyradiomycin Analog | Key Observations | Reference |
| UV-Vis Spectroscopy | Napyradiomycin A4 | λmax at 251, 270, and 363 nm in MeOH | [3] |
| 4-dehydro-4a-dechloronapyradiomycin A1 | λmax at 257, 312, and 362 nm, indicating an aromatic nature | [4][5] | |
| Infrared (IR) Spectroscopy | Napyradiomycin A4 | Bands at 3360 cm⁻¹ (hydroxyl groups) and 1697 cm⁻¹ (conjugated carbonyl groups) | [3] |
| 4-dehydro-4a-dechloronapyradiomycin A1 | Broad absorption around 3294 cm⁻¹ (multiple hydroxyl groups) and at 1701 cm⁻¹ (conjugated carbonyl) | [4][5] | |
| Mass Spectrometry (MS) | Napyradiomycin A4 | HRESIMS m/z 443.2067 [M+H]⁺ | [3] |
| 4-dehydro-4a-dechloronapyradiomycin A1 | HRESIMS m/z 467.1595 [M+Na]⁺ | [4][5] | |
| ¹H NMR (in CDCl₃) | Napyradiomycin A4 | Signals for an exchangeable proton (δH 11.85), aromatic protons (δH 7.17, 6.72), and multiple methyl protons. | [3] |
| 4-dehydro-4a-dechloronapyradiomycin A1 | Exchangeable OH signal (δH 12.57), aromatic protons (δH 7.19, 6.92, 6.71), olefinic protons (δH 5.02, 4.98), and five quaternary aliphatic methyl groups. | [4] | |
| ¹³C NMR (in CDCl₃) | Napyradiomycin A4 | Resonances for three carbonyl carbons (δC 215.0, 195.5, 194.0), and various aromatic and aliphatic carbons. | [3] |
| 4-dehydro-4a-dechloronapyradiomycin A1 | Two carbonyl signals (δC 195.4, 188.6), two phenolic hydroxyl groups (δC 165.5, 164.0), and other characteristic signals. | [4] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the consistent characterization of natural products. The following sections outline generalized yet detailed methodologies for determining the key physicochemical properties of Napyradiomycin C1.
Isolation and Purification
Napyradiomycins are typically isolated from the culture broth of Streptomyces species.[6]
Caption: General workflow for the isolation and purification of Napyradiomycin C1.
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Fermentation: A suitable Streptomyces strain is cultured in a large volume of appropriate liquid medium under optimal conditions for secondary metabolite production.
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Extraction: The culture broth is extracted with an organic solvent such as ethyl acetate to partition the napyradiomycins into the organic phase.
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Chromatography: The crude extract is subjected to a series of chromatographic steps, typically starting with silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to isolate the individual napyradiomycin congeners.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity.
Caption: Standard procedure for melting point determination.
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Sample Preparation: A small amount of purified Napyradiomycin C1 is thoroughly dried to remove any residual solvent. The dried sample is then finely powdered.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Measurement: The capillary tube is placed in a melting point apparatus. The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range over which the substance melts is recorded.
Solubility Assessment
Determining the solubility of a compound in various solvents is essential for formulation development and for designing biological assays.
Caption: Protocol for determining the solubility of Napyradiomycin C1.
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Preparation: A known mass of Napyradiomycin C1 is placed in a vial.
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Solvent Addition: A measured volume of the test solvent (e.g., water, ethanol, DMSO, dichloromethane) is added.
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Equilibration: The mixture is agitated (e.g., by vortexing or sonication) at a controlled temperature until equilibrium is reached.
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Analysis: The suspension is filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as HPLC or UV-Vis spectroscopy.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.
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Sample Preparation: A few milligrams of purified Napyradiomycin C1 are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
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Data Acquisition: A suite of NMR experiments is performed, including:
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1D NMR: ¹H and ¹³C spectra provide information about the chemical environment of the hydrogen and carbon atoms.
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2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms in the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments are used to determine the relative stereochemistry.
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Data Analysis: The spectral data are analyzed to assign all proton and carbon signals and to piece together the complete structure of the molecule.
Biological Activity and Signaling Pathway
Napyradiomycins are known to exhibit a range of biological activities, most notably antibacterial effects against Gram-positive bacteria and cytotoxicity towards various cancer cell lines.[6] Several studies have indicated that napyradiomycins can induce apoptosis in cancer cells.[1]
The dihydronaphthoquinone core of napyradiomycins is a type of quinone, a class of compounds known to induce apoptosis through various mechanisms, often involving the generation of reactive oxygen species (ROS) and the activation of intrinsic apoptotic pathways.[7][8]
Hypothetical Signaling Pathway for Napyradiomycin C1-Induced Apoptosis
Based on the known activities of quinone-containing natural products, a plausible signaling pathway for Napyradiomycin C1-induced apoptosis can be proposed. This pathway involves the induction of cellular stress, leading to the activation of the mitochondrial apoptotic cascade.
References
- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of new antibiotics napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel antibiotics napyradiomycins. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction of Apoptosis by Redox-Cycling Quinones [ouci.dntb.gov.ua]
- 8. academic.oup.com [academic.oup.com]
